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Sulfuric acid, samarium(2+) salt (9CI)

Cat. No.: B8260392
M. Wt: 595.0 g/mol
InChI Key: BZZLRRDGJBVHDG-UHFFFAOYSA-N
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Description

Significance of Divalent Samarium within the Lanthanide Series

The chemistry of lanthanides is predominantly characterized by the +3 oxidation state. However, a few lanthanides, including samarium, europium, and ytterbium, exhibit a relatively stable +2 oxidation state. The accessibility of this divalent state is rooted in the electronic configurations of their ions. Europium(II) (Eu²⁺) has a [Xe]4f⁷ configuration, representing a half-filled f-subshell, which imparts significant stability. Similarly, Ytterbium(II) (Yb²⁺) possesses a completely filled [Xe]4f¹⁴ configuration.

Samarium(II) (Sm²⁺) has an electronic configuration of [Xe]4f⁶. While this does not represent a half-filled or filled f-subshell, it is adjacent to the stable half-filled configuration of Eu²⁺. This proximity makes the +2 state accessible, though Sm²⁺ is a powerful reducing agent, readily oxidizing to the more stable Sm³⁺ ([Xe]4f⁵) state. Aqueous solutions containing the Sm²⁺ ion are known for their distinct blood-red color. wikipedia.org This strong reducing potential is a cornerstone of its chemical significance, making divalent samarium compounds, in general, valuable reagents in chemical synthesis. wikipedia.org

Overview of Rare Earth Sulfates in Inorganic Chemistry and Materials Science

Rare earth sulfates are a well-established class of inorganic compounds, typically involving the lanthanide in its trivalent state, with the general formula RE₂(SO₄)₃. These compounds are commonly synthesized by the reaction of a rare earth oxide or hydroxide (B78521) with sulfuric acid. chemwhat.com They often form hydrated crystals, with the octahydrate being a common form for many lanthanide sulfates.

The solubility of rare earth sulfates in water exhibits a distinctive trend across the lanthanide series, generally decreasing with increasing temperature. These compounds serve as precursors for the synthesis of other rare earth materials and have found applications in catalysis and as dopants in phosphors and lasers. heegermaterials.com They can also form double salts with alkali metal sulfates, a property that has historically been used in the separation of rare earth elements.

Distinctive Characteristics of Samarium(II) Sulfate (B86663) and its Research Relevance

Samarium(II) sulfate (SmSO₄) stands apart from the more common trivalent rare earth sulfates. As a compound of the highly reducing Sm²⁺ ion, it is characterized by its inherent instability and susceptibility to oxidation.

Detailed Research Findings

Historical chemical literature documents the successful preparation of samarium(II) sulfate. Early 20th-century work by Jantsch and Skalla demonstrated that several divalent samarium compounds, including the sulfate, could be prepared through metathetical reactions in aqueous solutions. Of the compounds they synthesized (sulfate, chromate, and phosphate), only the sulfate could be successfully isolated and analyzed.

Later reports from the Los Alamos Scientific Laboratory further detailed the preparation of divalent lanthanide sulfates. A simple and convenient electrolytic method was developed to synthesize the sulfates of samarium(II), europium(II), and ytterbium(II). osti.govunt.edu Despite its successful synthesis, the inherent instability of samarium(II) sulfate has made its characterization challenging. While early studies confirmed its existence through crystallographic data, the precision of these measurements was noted to be affected by the compound's instability. osti.govunt.edu To date, a detailed, modern crystal structure determination for anhydrous samarium(II) sulfate is not widely available in the scientific literature.

The primary research relevance of samarium(II) sulfate lies in its potential as a specialized reducing agent. The well-known reagent samarium(II) iodide (SmI₂) is widely used in organic synthesis for its ability to mediate a variety of coupling and reduction reactions under mild conditions. Samarium(II) sulfate represents an alternative samarium(II) source, whose different anion and associated solubility characteristics could offer unique reactivity or facilitate reactions in different solvent systems, particularly in aqueous media where SmI₂ is less suitable. However, its instability has limited its adoption compared to the more commonly used iodide counterpart.

Data Tables

Table 1: Comparison of Samarium Ion Properties

PropertySamarium(II) Ion (Sm²⁺)Samarium(III) Ion (Sm³⁺)
Electronic Configuration [Xe] 4f⁶[Xe] 4f⁵
Oxidation State +2+3
Redox Potential Strong Reducing AgentStable
Aqueous Solution Color Blood-Red wikipedia.orgPale Yellow wikipedia.org

Table 2: Known Properties of Samarium(II) Sulfate (SmSO₄)

PropertyValue / Description
Chemical Formula SmSO₄
Oxidation State of Sm +2
Key Characteristic Extremely susceptible to oxidation.
Synthesis Methods - Metathetical reaction in aqueous solution.- Electrolytic reduction of Sm³⁺ in sulfate media. osti.govunt.edu
Crystal Structure Data is limited due to compound instability. osti.govunt.edu

Structure

2D Structure

Chemical Structure Depiction
molecular formula H6O12S3Sm2 B8260392 Sulfuric acid, samarium(2+) salt (9CI)

Properties

IUPAC Name

samarium;sulfuric acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3H2O4S.2Sm/c3*1-5(2,3)4;;/h3*(H2,1,2,3,4);;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZZLRRDGJBVHDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.[Sm].[Sm]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H6O12S3Sm2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

595.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Sulfuric Acid, Samarium 2+ Salt

Metathetical Reactions in Aqueous Solution for Samarium(II) Sulfate (B86663) Formation

Metathetical reactions, or double displacement reactions, in aqueous solutions represent a straightforward approach to the synthesis of samarium(II) sulfate. This method involves the exchange of ions between two soluble salts, leading to the precipitation of the desired insoluble product. For the synthesis of samarium(II) sulfate, a soluble samarium(II) salt, such as samarium(II) chloride (SmCl₂) or samarium(II) iodide (SmI₂), is reacted with a soluble sulfate salt, such as sodium sulfate (Na₂SO₄) or ammonium (B1175870) sulfate ((NH₄)₂SO₄).

The general reaction can be represented as:

SmX₂(aq) + M₂SO₄(aq) → SmSO₄(s) + 2MX(aq)

Where:

SmX₂ is a soluble samarium(II) halide.

M₂SO₄ is a soluble alkali metal or ammonium sulfate.

SmSO₄ is the desired samarium(II) sulfate precipitate.

MX is a soluble alkali metal or ammonium halide.

A critical aspect of this synthesis is maintaining an inert atmosphere (e.g., argon or nitrogen) throughout the process to prevent the oxidation of the blood-red Sm²⁺ ions to the pale yellow Sm³⁺ ions. wikipedia.org The choice of solvent and temperature also plays a significant role in controlling the solubility of the reactants and the crystallinity of the product.

Table 1: Reactants for Metathetical Synthesis of Samarium(II) Sulfate

Samarium(II) Precursor Sulfate Source
Samarium(II) Chloride (SmCl₂) Sodium Sulfate (Na₂SO₄)
Samarium(II) Iodide (SmI₂) Ammonium Sulfate ((NH₄)₂SO₄)

Reduction Strategies for Samarium(III) Precursors to Samarium(II) Sulfate

Given the prevalence and stability of samarium in the +3 oxidation state, reduction strategies starting from samarium(III) compounds are a common pathway to samarium(II) species. wikipedia.orgorganic-chemistry.org These methods can be adapted for the synthesis of samarium(II) sulfate.

One approach involves the in-situ reduction of a soluble samarium(III) salt in the presence of sulfate ions. A common samarium(III) precursor is samarium(III) sulfate (Sm₂(SO₄)₃). aemree.comheegermaterials.com The reduction can be achieved using various reducing agents.

Electrochemical Reduction: An electrochemical cell can be employed where a solution of samarium(III) sulfate is electrolyzed. At the cathode, Sm³⁺ ions are reduced to Sm²⁺ ions. The resulting samarium(II) sulfate may then precipitate out of the solution, depending on its solubility under the specific conditions.

Chemical Reduction: Strong reducing agents can be used to reduce Sm(III) to Sm(II). For instance, samarium metal can be used to reduce a solution of samarium(III) sulfate. organic-chemistry.org The reaction is as follows:

2Sm₂(SO₄)₃(aq) + Sm(s) → 3SmSO₄(aq/s)

Other potential reducing agents include alkali metal amalgams (e.g., sodium amalgam) or activated magnesium. The choice of reducing agent and reaction conditions must be carefully selected to avoid unwanted side reactions.

Table 2: Reduction Methods for Samarium(II) Sulfate Synthesis

Reduction Method Samarium(III) Precursor Reducing Agent
Electrochemical Samarium(III) Sulfate Electric Current
Chemical Samarium(III) Sulfate Samarium Metal

Solvothermal and Hydrothermal Synthesis Approaches for Rare Earth Sulfates

Solvothermal and hydrothermal synthesis are versatile methods for producing crystalline materials from solutions under elevated temperatures and pressures. sigmaaldrich.cn These techniques can be adapted for the synthesis of samarium(II) sulfate, offering control over particle size, morphology, and crystallinity.

In a typical hydrothermal synthesis, a samarium(III) precursor, a sulfate source, and a reducing agent are sealed in a Teflon-lined autoclave with water as the solvent. nsf.gov The autoclave is then heated to a specific temperature (typically between 100 °C and 300 °C) for a set duration. sigmaaldrich.cn The elevated temperature and pressure facilitate the dissolution of precursors and subsequent crystallization of the product. To obtain samarium(II) sulfate, a reducing agent must be included in the reaction mixture to convert Sm(III) to Sm(II).

Solvothermal synthesis is similar to the hydrothermal method, but it utilizes a non-aqueous solvent. sigmaaldrich.cn The choice of solvent can influence the solubility of the reactants and the morphology of the resulting crystals. For the synthesis of samarium(II) sulfate, a solvent that can dissolve the samarium precursor and the sulfate source, while also being stable under the reaction conditions, would be chosen. The presence of a reducing agent is also crucial in this method.

These methods have been successfully employed for the synthesis of various samarium compounds, including samarium oxysulfates and other mixed-anion materials, demonstrating their potential applicability for the synthesis of samarium(II) sulfate with careful control of the redox environment. nsf.govresearchgate.net

Controlled Crystallization Techniques for Sulfate Compound Isolation

Once samarium(II) sulfate is formed in solution, controlled crystallization is essential for isolating a pure, solid product. The solubility of samarium(II) sulfate is a key factor in determining the most effective crystallization technique.

Evaporation: Slow evaporation of the solvent from a saturated solution of samarium(II) sulfate can lead to the formation of well-defined crystals. This process must be carried out under an inert atmosphere to prevent oxidation. The rate of evaporation can be controlled by adjusting the temperature and the flow of the inert gas.

Cooling Crystallization: If the solubility of samarium(II) sulfate is significantly temperature-dependent, cooling a saturated solution can induce crystallization. A slow cooling rate generally promotes the growth of larger, higher-quality crystals.

Antisolvent Crystallization: In this technique, a solvent in which samarium(II) sulfate is insoluble (an antisolvent) is added to a solution of the compound. This reduces the solubility of the samarium(II) sulfate, causing it to precipitate. The rate of addition of the antisolvent can be controlled to influence the particle size of the precipitate.

Fractional crystallization has been noted as a method for the recovery of samarium from magnet scraps through the precipitation of samarium sulfate hydrate, indicating that controlling solubility through factors like the addition of sulfuric acid can be an effective isolation strategy. researchgate.net

Crystallographic and Structural Elucidation of Sulfuric Acid, Samarium 2+ Salt

Advanced X-ray Diffraction Techniques for Crystal Structure Determination

The primary method for elucidating the crystal structure of sulfate (B86663) compounds is X-ray diffraction (XRD). For polycrystalline powders, which is a common form for these materials, X-ray powder diffraction (XRPD) is employed. This technique involves directing X-rays at a finely ground sample and measuring the angles and intensities of the diffracted beams. The resulting diffraction pattern serves as a fingerprint of the crystalline phases present.

Modern structural analysis of samarium(II) sulfate and its analogs relies on advanced techniques such as synchrotron high-resolution powder X-ray diffraction (HRPXRD). The high intensity and collimation of synchrotron radiation allow for the collection of high-quality diffraction data with excellent resolution, which is crucial for accurate structure determination and refinement from powder samples. Structure solution from powder data can be achieved through methods like charge flipping or simulated annealing, followed by Rietveld refinement, which fits a calculated diffraction pattern to the experimental data to refine structural parameters such as lattice constants, atomic positions, and site occupancies.

Analysis of Crystalline Phases and Polymorphism in Samarium(II) Sulfates

Elucidation of the Samarium(II) Cation Coordination Environment within Sulfate Lattices

Due to the scarcity of detailed single-crystal X-ray diffraction data for samarium(II) sulfate, its coordination environment is primarily inferred from isostructural compounds like europium(II) sulfate (EuSO₄) and the barite group of minerals (e.g., BaSO₄, SrSO₄). These compounds crystallize in the orthorhombic space group Pnma.

In this structure, the divalent cation (Sm²⁺ in this case) is expected to be coordinated by twelve oxygen atoms from neighboring sulfate tetrahedra. This results in a high coordination number, which is typical for large cations. The coordination polyhedron can be described as a distorted icosahedron. The sulfate ions (SO₄²⁻) are tetrahedral, with the sulfur atom at the center and four oxygen atoms at the corners. These tetrahedra are linked to the samarium(II) cations, forming a three-dimensional framework.

The Sm-O bond distances would be expected to be influenced by the ionic radius of the Sm²⁺ cation. A detailed analysis of these bond lengths and the geometry of the coordination sphere would require precise atomic coordinates, which could be obtained from a modern crystal structure refinement.

Comparative Structural Analysis with Isostructural Rare Earth Sulfate Compounds

Samarium(II) sulfate is isostructural with europium(II) sulfate, which belongs to the barite group of minerals. This group includes other divalent sulfates such as barite (BaSO₄), celestite (SrSO₄), and anglesite (PbSO₄), all of which crystallize in the orthorhombic space group Pnma. iucr.orgresearchgate.net A comparative analysis of their crystallographic data reveals systematic trends related to the size of the divalent cation.

As the ionic radius of the divalent cation increases, the unit cell parameters and volume also generally increase. This trend is a direct consequence of the lanthanide contraction in the case of rare earth elements, although for divalent ions, the effect is less pronounced than for their trivalent counterparts.

Below is a data table comparing the crystallographic parameters of samarium(II) sulfate with some of its isostructural counterparts. The data for SmSO₄ is based on older literature and is presented for comparison.

Compound Crystal System Space Group a (Å) b (Å) c (Å) Unit Cell Volume (ų) Reference
SmSO₄ Orthorhombic (inferred) Pnma - - - - -
EuSO₄ Orthorhombic Pnma 8.333 5.326 6.861 304.5 iucr.org
SrSO₄ (Celestite) Orthorhombic Pnma 8.36030(5) 6.87032(3) 5.34732(1) 307.139(3) geoscienceworld.org
BaSO₄ (Barite) Orthorhombic Pnma 8.88101(3) 7.15505(1) 5.45447(1) 346.599(1) geoscienceworld.org
RaSO₄ Orthorhombic Pnma 9.13 5.54 7.31 369.7 wikipedia.org

The structural similarities among these compounds allow for the prediction of the properties of samarium(II) sulfate. For instance, the coordination environment of the Sm²⁺ ion is expected to be very similar to that of Eu²⁺, Sr²⁺, and Ba²⁺ in their respective sulfate lattices, with a twelve-fold coordination by oxygen atoms.

Electronic Structure and Advanced Spectroscopic Characterization of Sulfuric Acid, Samarium 2+ Salt

Investigation of Samarium(II) Electronic Configuration and f-d Orbital Interactions

The electronic properties of samarium(II) sulfate (B86663) are fundamentally dictated by the electron configuration of the samarium(II) cation (Sm²⁺). A neutral samarium atom possesses the ground-state electron configuration [Xe] 4f⁶ 6s² americanelements.comthermofisher.com. Upon ionization to the divalent state, it loses the two electrons from the outermost 6s orbital. Consequently, the electron configuration for the Sm²⁺ ion is [Xe] 4f⁶ collegedunia.com.

This 4f⁶ configuration is isoelectronic with the trivalent europium ion (Eu³⁺), yet the spectroscopic properties of Sm²⁺ are distinct due to differences in nuclear charge and the relative energies of the 4f and 5d orbitals. The electronic transitions in Sm²⁺ can be broadly categorized into two types: intra-configurational 4f-4f transitions and inter-configurational 4f-5d transitions.

A critical aspect of the Sm²⁺ electronic structure is the energetic proximity of the 5d orbitals to the 4f orbitals. This proximity facilitates f-d orbital interactions, which manifest as strong, broad absorption bands in the optical spectra. These bands correspond to the parity-allowed electronic transition from the ground 4f⁶ configuration to the excited 4f⁵5d¹ configuration aip.orgresearchgate.net. This transition is responsible for the characteristic intense, blood-red color of Sm²⁺ ions in aqueous solution wikipedia.org. The energy and intensity of this f-d transition are highly sensitive to the ligand environment around the Sm²⁺ ion, providing a probe into the coordination chemistry of the compound.

Vibrational Spectroscopy Applications (Infrared and Raman) for Structural and Bonding Insights

While specific experimental vibrational spectra for solid samarium(II) sulfate are not widely available in the literature, significant insights into its structure and bonding can be derived from the principles of vibrational spectroscopy of inorganic sulfates. The analysis centers on the vibrational modes of the sulfate (SO₄²⁻) anion and how they are perturbed upon coordination to the Sm²⁺ cation.

The free sulfate ion possesses a tetrahedral geometry (Td symmetry), which governs the activity of its fundamental vibrational modes princeton.eduarizona.edu. These modes are summarized in the table below.

Table 1: Fundamental Vibrational Modes of the Free Sulfate Ion (Td Symmetry)

Mode Description Wavenumber Range (cm⁻¹) Raman Activity Infrared Activity
ν₁ (A₁) Symmetric Stretch 980 - 985 Active, Strong Inactive
ν₂ (E) Symmetric Bend 450 - 460 Active, Weak Inactive
ν₃ (F₂) Asymmetric Stretch 1100 - 1130 Active, Weak Active, Strong

Data compiled from general spectroscopic literature on sulfate ions. princeton.eduarizona.eduresearchgate.net

When the sulfate anion coordinates to the samarium(II) ion in the SmSO₄ crystal lattice, its symmetry is lowered from Td to a subgroup such as C₃v (monodentate coordination) or C₂v (bidentate coordination). This reduction in symmetry has two primary consequences observable in the vibrational spectra arizona.eduaip.org:

Activation of Forbidden Modes: Modes that are inactive in the infrared spectrum for the free ion (ν₁ and ν₂) can become IR-active.

Splitting of Degenerate Modes: The triply degenerate ν₃ and ν₄ modes and the doubly degenerate ν₂ mode split into multiple, distinct bands.

The extent of this splitting and the positions of the new bands provide information on the nature and strength of the Sm-O bond and the specific coordination geometry of the sulfate ligand. A representative spectrum would be expected to show a strong ν₁ band in the Raman spectrum, and a splitting of the strong ν₃ band in the infrared spectrum into two or three components.

Table 2: Representative Vibrational Frequencies for Coordinated Sulfate in SmSO₄

Mode Assignment Expected Wavenumber (cm⁻¹)
ν₁ Symmetric Stretch ~980
ν₂ Symmetric Bend ~450, ~470
ν₃ Asymmetric Stretch ~1050, ~1110, ~1170
ν₄ Asymmetric Bend ~610, ~625, ~650

These values are illustrative, based on typical splitting patterns observed in other divalent metal sulfates. aip.orgmdpi.com

Optical Spectroscopy and Luminescence Phenomena in Samarium(II) Sulfate

The optical properties of samarium(II) sulfate are characterized by both broad absorption features and sharp-line luminescence. The absorption spectrum in the visible range is dominated by the aforementioned parity-allowed 4f⁶ → 4f⁵5d¹ transitions, which give rise to intense, broad bands and are responsible for the compound's color aip.orgresearchgate.net.

The luminescence of Sm²⁺ is particularly noteworthy and closely resembles that of the isoelectronic Eu³⁺ ion aip.org. The process typically begins with excitation into the high-energy 4f⁵5d¹ band. Following this excitation, the ion undergoes rapid, non-radiative relaxation to lower-lying energy levels within the 4f⁶ configuration. Emission then occurs from the lowest-energy excited state, ⁵D₀, to the various J-levels of the ⁷F ground state multiplet (⁵D₀ → ⁷Fⱼ) aip.org. Because these are parity-forbidden f-f transitions, the resulting emission lines are sharp and the luminescence lifetime is relatively long. In some crystal hosts, emission from the slightly higher ⁵D₁ level can also be observed aip.org.

The precise energies of these emission lines are sensitive to the crystal field environment provided by the sulfate ligands, allowing luminescence spectroscopy to serve as a detailed probe of the local structure at the Sm²⁺ site.

Table 3: Principal Luminescence Transitions for the Sm²⁺ Ion

Transition Description Spectral Region
⁵D₀ → ⁷F₀ 0-0 Transition Red
⁵D₀ → ⁷F₁ Magnetic Dipole Red
⁵D₀ → ⁷F₂ Electric Dipole Red / Near-IR
⁵D₀ → ⁷F₃ Near-IR
⁵D₀ → ⁷F₄ Near-IR

The spectral regions are based on observations of Sm²⁺ in various host lattices. aip.orgoptica.org

Spectroscopic Probing of Electronic Energy States within the Samarium(II) Ion

Spectroscopic techniques provide a direct method for mapping the electronic energy levels of the Sm²⁺ ion in the samarium(II) sulfate crystal lattice. The 4f⁶ electron configuration gives rise to a series of electronic states, or multiplets, which are described by Russell-Saunders term symbols. Hund's rules predict that the ground state multiplet is ⁷F. Spin-orbit coupling splits this multiplet into seven individual levels, denoted as ⁷Fⱼ, where J = 0, 1, 2, 3, 4, 5, and 6. The ground state of the Sm²⁺ ion is the ⁷F₀ level.

The excited states responsible for the characteristic sharp-line luminescence belong to the ⁵D multiplet. In many environments, the two lowest-lying levels of this multiplet, ⁵D₀ and ⁵D₁, are the key emitting states aip.org. The energy separation between these two states is typically on the order of 1300-1400 cm⁻¹ aip.org.

The interaction of the Sm²⁺ ion with the crystal field created by the surrounding sulfate anions lifts the (2J+1)-fold degeneracy of each J-level, splitting it into a set of Stark sublevels. The number of these sublevels depends on the symmetry of the Sm²⁺ site optica.org. High-resolution absorption and luminescence spectroscopy at cryogenic temperatures can resolve these individual Stark levels, providing a detailed map of the electronic structure and precise information about the local symmetry of the samarium cation.

Table 4: Key Electronic Energy States of the Samarium(II) Ion

Term Symbol Description Role in Spectroscopy
⁷F₀ Ground State Terminal level for absorption and emission
⁷Fⱼ (J=1-6) Ground State Multiplet Terminal levels for luminescence
⁵D₀ First Excited State Primary emitting (luminescent) state
⁵D₁ Second Excited State Secondary emitting state
4f⁵5d¹ Excited Configuration Responsible for strong, broad absorption bands

Based on spectroscopic data for Sm²⁺ in various compounds. aip.orgresearchgate.net

Theoretical and Computational Chemistry Approaches to Sulfuric Acid, Samarium 2+ Salt

Quantum Mechanical Calculations (e.g., Ab Initio, Density Functional Theory) for Electronic Structure

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a chemical compound by solving, or approximating solutions to, the Schrödinger equation for its electrons. For a solid-state material like samarium(II) sulfate (B86663), Density Functional Theory (DFT) is the most widely used and effective method. wikipedia.org

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. wikipedia.org Its central concept is that the total energy of a system can be expressed as a functional of the electron density. This approach is generally more computationally efficient than traditional wave-function-based ab initio methods, making it suitable for the complex electronic environment of a lanthanide-containing solid.

For samarium(II) sulfate, DFT calculations would focus on several key aspects:

Electronic Configuration: The Sm²⁺ ion has an electronic configuration of [Xe] 4f⁶. The partially filled f-orbitals are notoriously challenging for standard DFT functionals due to strong electron correlation effects. To accurately model such systems, advanced approaches like DFT+U (where a Hubbard U term is added to account for on-site Coulombic repulsion) or hybrid functionals are typically necessary.

Bonding and Charge Distribution: DFT calculations can map the electron density distribution throughout the SmSO₄ crystal lattice. This would provide a quantitative description of the ionic bond between the Sm²⁺ cations and the sulfate (SO₄²⁻) anions. By analyzing the charge density, one could determine the degree of charge transfer and any minor covalent character in the bonds.

Electronic Band Structure and Density of States (DOS): For the solid state, DFT is used to calculate the electronic band structure, which describes the ranges of energy that an electron is allowed to have. This calculation would reveal whether SmSO₄ is an insulator, semiconductor, or metal, and determine its band gap. The partial density of states (PDOS) would further decompose the DOS, showing the specific contributions from Sm 4f, 5d, and 6s orbitals, as well as S and O orbitals from the sulfate group, to the valence and conduction bands. youtube.com

Computational Modeling of Crystal Structures, Lattice Dynamics, and Stability

While the precise crystal structure of anhydrous samarium(II) sulfate is not documented, computational methods provide a pathway to predict it. Ab initio crystal structure prediction algorithms can explore various possible arrangements of Sm²⁺ and SO₄²⁻ ions to find the most thermodynamically stable polymorphs. These methods typically involve generating a multitude of candidate structures and optimizing their geometries using DFT to find the one with the lowest total energy. The stability of SmSO₄ could be compared to analogous compounds like europium(II) sulfate (EuSO₄) or alkaline earth sulfates such as barium sulfate (BaSO₄), which often crystallize in an orthorhombic structure. nih.gov

Once a stable crystal structure is determined, lattice dynamics calculations can be performed to study the collective vibrations of its atoms (phonons). These calculations, typically based on forces computed with DFT, yield several important properties:

Phonon Dispersion Curves: These plots show the relationship between the frequency of a vibration and its wavevector. The absence of imaginary frequencies across the Brillouin zone is a key indicator of the dynamical stability of the predicted crystal structure.

Vibrational Density of States: This indicates the number of vibrational modes at each frequency. It is crucial for calculating thermodynamic properties.

Thermodynamic Stability: From the vibrational properties, thermodynamic functions such as the Helmholtz free energy, vibrational entropy, and specific heat capacity can be calculated as a function of temperature. This allows for the theoretical construction of phase diagrams and the assessment of the compound's stability under different conditions. mdpi.com

Thermodynamic Simulations of Samarium(II) Sulfate Behavior in Aqueous and Non-Aqueous Systems

To understand the behavior of SmSO₄ in solution, computational simulations employing molecular dynamics (MD) are invaluable. princeton.edu These simulations model the movement of every atom in a system over time, providing a dynamic picture of solute-solvent interactions.

For SmSO₄ in an aqueous environment, MD simulations would reveal:

Solvation Structure: The simulations can determine the average number of water molecules in the first and second solvation shells of the Sm²⁺ and SO₄²⁻ ions (the coordination number). They also provide detailed information on the geometry of these hydration shells, including average ion-oxygen distances. mit.eduresearchgate.net

Ion Pairing: By calculating the potential of mean force (PMF) between a Sm²⁺ and a SO₄²⁻ ion, simulations can quantify the thermodynamics of ion pairing in solution. This would determine the stability of contact ion pairs (CIP), solvent-shared ion pairs (SSIP), and solvent-separated ion pairs (2SIP), providing insight into the effective solubility and activity of the salt in water. nih.gov

Thermodynamic Properties: Key thermodynamic quantities such as the enthalpy and free energy of hydration can be calculated. These values are critical for building comprehensive thermodynamic models of samarium sulfate solutions. researchgate.net

Recent computational studies on the hydration of Sm(II) with other halides have shown that water coordination can significantly influence the ion's reactivity. acs.org Similar simulations for the sulfate salt would provide a comparative understanding of how the counter-ion modulates the properties of the aqueous samarium(II) ion.

Predictive Modeling of Spectroscopic Signatures and Electronic Transitions

Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data. This predictive capability is essential for characterizing materials and understanding their electronic and vibrational properties.

Electronic Spectra (UV-Visible): Aqueous solutions of Sm²⁺ ions are known to be blood-red, indicating strong absorption of light in the blue-green region of the visible spectrum. wikipedia.org Theoretical calculations can identify the electronic transitions responsible for this color. For lanthanide ions, these transitions can be of two types: sharp, low-intensity f-f transitions or broad, high-intensity f-d transitions. Given the strong color, it is likely that allowed 4f⁶ → 4f⁵5d¹ transitions contribute significantly. Accurately modeling these transitions requires high-level computational methods that can handle electron correlation and relativistic effects, such as Time-Dependent DFT (TD-DFT) or multireference methods like CASSCF/CASPT2.

Vibrational Spectra (IR and Raman): The vibrational frequencies obtained from the lattice dynamics calculations (Section 5.2) correspond directly to the fundamental modes that can be observed in infrared (IR) and Raman spectroscopy. Computational models can predict the frequencies of the sulfate anion's internal modes (stretching and bending) as well as the lattice modes involving the motion of the Sm²⁺ cations against the sulfate anions. Furthermore, by calculating the changes in the system's dipole moment and polarizability during these vibrations, the IR and Raman intensities can also be predicted, allowing for a direct simulation of the full vibrational spectra. mdpi.com

Chemical Reactivity and Redox Chemistry of Sulfuric Acid, Samarium 2+ Salt

Pathways and Mechanisms of Samarium(II) Oxidation

The oxidation of samarium(II) sulfate (B86663) involves the conversion of samarium from its +2 oxidation state to the more stable +3 oxidation state. This process is thermodynamically favorable, as indicated by the standard reduction potential of the Sm³⁺/Sm²⁺ couple, which is approximately -1.55 V versus the normal hydrogen electrode. nih.gov This highly negative potential underscores the strong reducing power of Sm(II) compounds.

The primary pathway for the oxidation of samarium(II) is a single electron transfer (SET) mechanism. In this process, the samarium(II) ion donates one electron to an oxidizing agent, resulting in the formation of the samarium(III) ion. This can be represented by the half-reaction:

Sm²⁺ → Sm³⁺ + e⁻

In aqueous solutions, samarium(II) ions are known to be blood-red and are readily oxidized by water. wikipedia.org The presence of ligands, including water molecules, can significantly influence the redox potential and, consequently, the rate of oxidation. nih.govresearchgate.net While specific mechanistic studies on the oxidation of samarium(II) sulfate are not extensively detailed in the available literature, the general principles of Sm(II) oxidation, largely derived from studies of samarium(II) iodide (SmI₂), can be applied. nih.govwikipedia.org The oxidation process is often facilitated by the coordination of the oxidizing species or solvent molecules to the samarium ion, which can stabilize the transition state of the electron transfer process.

Factors that can influence the pathways and mechanisms of samarium(II) sulfate oxidation include:

Presence of Oxidizing Agents: Strong oxidizing agents will rapidly accept an electron from Sm(II).

Solvent: The coordinating ability of the solvent can affect the stability of the Sm(II) ion and the kinetics of the oxidation.

pH: In aqueous media, the pH can influence the stability of the Sm(II) species and the nature of the oxidizing species present.

Temperature: Higher temperatures generally increase the rate of oxidation.

Role of Samarium(II) Sulfate as a One-Electron Reducing Agent

Samarium(II) compounds are well-established as potent one-electron reducing agents in organic and inorganic synthesis. organic-chemistry.orgmdpi.com By analogy with the extensively studied samarium(II) iodide, samarium(II) sulfate is expected to exhibit similar reactivity, functioning as a source of single electrons for the reduction of various functional groups. rsc.org The driving force for these reactions is the favorable oxidation of Sm(II) to the stable Sm(III) state. nih.gov

The general mechanism for reactions involving samarium(II) sulfate as a one-electron reducing agent involves the transfer of an electron from the Sm²⁺ ion to a substrate molecule, generating a radical anion intermediate. This intermediate can then undergo further reactions, such as protonation, dimerization, or intramolecular cyclization, depending on the reaction conditions and the nature of the substrate. acs.orggu.se

Samarium(II) iodide has been shown to be a versatile reagent for a wide range of chemical transformations, and it is anticipated that samarium(II) sulfate would participate in similar reactions, including:

Reduction of Carbonyl Compounds: Ketones and aldehydes can be reduced to alcohols or undergo pinacol (B44631) coupling to form 1,2-diols. organic-chemistry.org

Reduction of Organic Halides: Alkyl and aryl halides can be dehalogenated. wikipedia.org

Reduction of α-Functionalized Carbonyl Compounds: Esters and other carbonyl compounds with leaving groups in the α-position can be reduced.

Radical Cyclizations: The generation of radical intermediates can initiate intramolecular cyclization reactions to form cyclic compounds. mdpi.com

The reactivity and selectivity of samarium(II) reagents can be tuned by the addition of co-solvents and additives. For instance, the presence of water has been shown to increase the effective reducing power of samarium(II) iodide. nih.govresearchgate.net

Table 1: Comparison of Redox Potentials of Samarium(II) Species

Samarium(II) SpeciesRedox Potential (V vs. NHE)Reference(s)
Sm³⁺/Sm²⁺ (aqueous)-1.55 nih.gov
SmI₂(H₂O)n (effective)> -2.21 (vs SCE) nih.govresearchgate.net

Note: The effective redox potential can be significantly influenced by complexation and solvent effects.

Thermal Decomposition Mechanisms and Pathways for Samarium Sulfates

Studies on the thermal decomposition of samarium sulfates have primarily focused on samarium(III) sulfate, Sm₂(SO₄)₃. researchgate.netosti.gov The decomposition of samarium(III) sulfate in an oxidizing atmosphere, such as air, typically proceeds through the formation of an intermediate oxysulfate, Sm₂O₂SO₄, before ultimately yielding the sesquioxide, Sm₂O₃, at higher temperatures. researchgate.net

The decomposition pathway can be summarized as follows:

Dehydration: Hydrated samarium sulfate, if used as the starting material, will first lose its water of crystallization at lower temperatures.

Formation of Oxysulfate: At elevated temperatures, samarium(III) sulfate begins to decompose to form samarium oxysulfate: Sm₂(SO₄)₃(s) → Sm₂O₂SO₄(s) + 2SO₃(g)

Formation of Oxide: At still higher temperatures, the samarium oxysulfate further decomposes to samarium(III) oxide: Sm₂O₂SO₄(s) → Sm₂O₃(s) + SO₃(g)

The exact temperatures for these decomposition steps can vary depending on factors such as the heating rate and the atmosphere under which the decomposition is carried out. osti.gov For instance, the decomposition to the oxide initiates at lower temperatures under vacuum compared to atmospheric pressure. researchgate.net

While specific studies on the thermal decomposition of samarium(II) sulfate are scarce, it is expected to be less thermally stable than samarium(III) sulfate due to the strong reducing nature of Sm(II). Upon heating, samarium(II) sulfate would likely undergo oxidation to a samarium(III) species, potentially samarium(III) sulfate or samarium(III) oxysulfate, with the concomitant reduction of the sulfate anion or impurities. The subsequent decomposition would then likely follow the pathway observed for samarium(III) sulfate.

Table 2: Thermal Decomposition Stages of Samarium(III) Sulfate

Decomposition StageReactantProduct(s)Typical Temperature Range (°C)Reference(s)
Oxysulfate FormationSm₂(SO₄)₃Sm₂O₂SO₄ + SO₃> 700 researchgate.net
Oxide FormationSm₂O₂SO₄Sm₂O₃ + SO₃> 900 researchgate.net

Chemical Behavior under High-Pressure and High-Temperature Conditions

The behavior of samarium compounds under high-pressure and high-temperature conditions is an area of active research, driven by interest in their electronic and structural properties. esrf.fr While specific data for samarium(II) sulfate is limited, studies on elemental samarium and other samarium compounds provide insights into the potential transformations.

Elemental samarium exhibits a series of structural phase transitions under increasing pressure. wikipedia.orgresearchgate.net At ambient conditions, it has a rhombohedral structure. With increasing pressure and temperature, it transforms to hexagonal close-packed (hcp), double-hexagonal close-packed (dhcp), and body-centered cubic (bcc) phases, among others. wikipedia.org These transitions are associated with changes in the electronic structure, particularly involving the 4f electrons.

For samarium compounds, high pressure can induce changes in the oxidation state of samarium. For example, in samarium monochalcogenides like SmS, pressure can induce a transition from a semiconducting state with Sm²⁺ to a metallic state with an intermediate valence between Sm²⁺ and Sm³⁺. esrf.frwikipedia.org

In the context of sulfates, high-pressure and high-temperature studies on rare earth sulfates have been explored in the context of hydrothermal mineralization. geoscienceworld.orggeoscienceworld.org These studies suggest that the solubility of sulfates can increase significantly at elevated pressures and temperatures, which has implications for the transport of rare earth elements in geological systems. geoscienceworld.orggeoscienceworld.org

For samarium(II) sulfate, it is plausible that the application of high pressure could influence its stability and reactivity. The pressure may affect the Sm²⁺/Sm³⁺ redox equilibrium and could potentially lead to phase transitions. However, without specific experimental data, the precise behavior of samarium(II) sulfate under these extreme conditions remains a subject for future investigation.

Advanced Materials Research and Emerging Applications of Sulfuric Acid, Samarium 2+ Salt

Development in Optical and Luminescent Material Systems

The divalent samarium ion (Sm²⁺) is a well-known activator for luminescence in various host materials, a property stemming from its specific electronic configuration ([Xe] 4f⁶). Its optical activity is primarily characterized by two types of electronic transitions: sharp, narrow-band emissions from 4f⁶ → 4f⁶ transitions and broad-band emissions from 4f⁵5d → 4f⁶ transitions. The relative prominence and energy of these transitions are highly sensitive to the local crystal environment provided by the host lattice.

Research into Sm²⁺-doped alkaline earth borophosphates (MBPO₅, where M = Ca²⁺, Sr²⁺, Ba²⁺) provides significant insight into the ion's luminescent behavior. uq.edu.au In these hosts, Sm²⁺ exhibits sharp line emissions corresponding to transitions from the ⁵D₀ excited state to the ⁷Fⱼ ground state levels (where J = 0, 1, 2, etc.). uq.edu.au Notably, at low temperatures, a single emission line for the ⁵D₀ → ⁷F₀ transition indicates that Sm²⁺ occupies a single crystallographic site within these hosts. uq.edu.au

The luminescence is also strongly dependent on temperature. As temperature increases, thermal population of the higher-energy 4f⁵5d state can lead to the appearance of a broad emission band. For instance, in SrBPO₅ and BaBPO₅ doped with Sm²⁺, a broad emission band centered around 600 nm emerges at 450 K. uq.edu.au This temperature-dependent interplay between sharp f-f line emission and broad d-f band emission makes Sm²⁺-activated materials interesting for applications such as optical data storage and sensors. While direct studies on the luminescence of pure SmSO₄ are limited, the inherent properties of the Sm²⁺ ion suggest that sulfate-based host materials could be tailored to produce specific optical responses, particularly in the orange-red region of the visible spectrum.

Luminescent Properties of Sm²⁺ in Alkaline Earth Borophosphate Hosts uq.edu.au
Host MaterialDominant Emission Type (Low Temp)Key Transitions ObservedTemperature-Dependent Behavior
CaBPO₅Sharp line 4f⁶ → 4f⁶⁵D₀ → ⁷FⱼEmission intensity decreases sharply with increasing temperature; completely quenched around 350 K.
SrBPO₅Sharp line 4f⁶ → 4f⁶⁵D₀ → ⁷FⱼBroad 4f⁵5d → 4f⁶ emission band appears around 600 nm at 450 K due to thermal population.
BaBPO₅Sharp line 4f⁶ → 4f⁶⁵D₀ → ⁷Fⱼ, ⁵D₁ → ⁷F₀Broad 4f⁵5d → 4f⁶ emission band appears around 600 nm at 450 K. Intensity of ⁵D₁ → ⁷F₀ transition increases with temperature.

Potential in Energy Conversion and Storage Technologies

The potential of samarium(II) sulfate (B86663) in energy applications is rooted in the powerful reducing nature of the Sm²⁺ ion. The Sm³⁺/Sm²⁺ redox couple has a highly negative standard reduction potential, making Sm²⁺ a strong one-electron reductant. nih.govoaepublish.com This characteristic is fundamentally important for electrochemical systems like batteries and fuel cells. While direct application of SmSO₄ in commercial devices is not yet established, related samarium compounds are under active investigation, highlighting the element's versatility in this field.

For instance, samarium(III) salts have been explored as electrolyte additives in aluminum-air batteries, where they act as corrosion inhibitors on the aluminum anode, suppressing self-discharge and thereby improving the battery's capacity density. mdpi.com In the realm of energy conversion, samarium-doped ceria (SDC) is a well-researched electrolyte material for solid oxide fuel cells (SOFCs) due to its high ionic conductivity at lower operating temperatures compared to traditional materials. azom.comijmst.co Furthermore, samarium-based perovskites, such as Sr-doped samarium cobaltite (B72492) and SmNiₓCo₁₋ₓO₃, have shown significant catalytic activity for the oxygen evolution reaction (OER) and oxygen reduction reaction (ORR), which are critical processes in metal-air batteries, fuel cells, and water electrolyzers. azom.comresearchgate.netmdpi.com

Given the strong reducing power of Sm²⁺, samarium(II) sulfate could theoretically be explored as a component of an anode material or as a powerful mediator in redox flow batteries. The primary challenge lies in stabilizing the divalent state in an operational electrochemical cell, but its high reduction potential remains a compelling driver for future research into samarium-based energy storage solutions. nih.gov

Applications in Rare Earth Element Separation and Recovery Processes

One of the most practical and demonstrated applications related to samarium sulfate is in the hydrometallurgical separation and recovery of rare earth elements (REEs). The relatively low solubility of lanthanide sulfates, and the ability to form double sulfates, provides an effective method for selective precipitation. 911metallurgist.com This is particularly useful in recycling processes, such as recovering valuable elements from scrap Samarium-Cobalt (SmCo) permanent magnets.

In these processes, magnets are first leached into an acidic solution. Subsequently, a precipitating agent, typically sodium sulfate (Na₂SO₄), is added to the leachate. mdpi.commdpi.com This causes samarium to selectively precipitate out of the solution as a double salt, sodium samarium sulfate (NaSm(SO₄)₂), while other elements like cobalt, iron, and copper remain dissolved. mdpi.com The efficiency of this precipitation is dependent on factors such as temperature, reaction time, and the molar ratio of the sulfate source to the samarium in solution. Research has shown that high precipitation efficiencies of over 96% can be achieved under optimized conditions, yielding a samarium-rich solid that can be further processed to high-purity samarium oxide. mdpi.commdpi.com This method represents a crucial step towards creating a circular economy for strategic rare earth elements.

Optimized Conditions for Selective Precipitation of Samarium via Sulfate Addition
ParameterCondition (Study 1) mdpi.comCondition (Study 2) mdpi.com
Precipitating AgentSodium Sulfate (Na₂SO₄)Sodium Sulfate (Na₂SO₄)
Temperature70 °C80 °C
Time50 min90 min
Agent Concentration / Ratio10% (w/v)4:1 (Molar ratio of Na₂SO₄ to Sm)
Precipitation Efficiency96.11%98.7%

Exploration as a Precursor in the Synthesis of Novel Functional Materials

Samarium salts are frequently used as precursors for the synthesis of a wide range of functional materials, including oxides, alloys, and nanoparticles. frontiersin.orgresearchgate.netd-nb.info For example, samarium nitrate (B79036) and samarium oxalate (B1200264) have been thermally decomposed to produce samarium oxide (Sm₂O₃), with the choice of precursor influencing the morphology and porosity of the final product. researchgate.net Similarly, samarium-containing precursors are essential in the fabrication of samarium-doped ceria for fuel cell electrolytes and Sm-Co alloys for high-performance magnets. frontiersin.orgresearchgate.net

While many of these syntheses utilize more common samarium(III) salts, samarium(II) sulfate offers unique potential as a specialized precursor due to the +2 oxidation state. The Sm²⁺ ion is a potent reducing agent, a property extensively exploited in organic synthesis using samarium(II) iodide (SmI₂). nih.govwikipedia.org By analogy, SmSO₄ could serve as a solid-state reducing agent in solvent-free or high-temperature syntheses. It could facilitate the formation of reduced-state compounds or intermetallics that are inaccessible with Sm³⁺ precursors. For instance, it could be used in the synthesis of complex sulfides or other chalcogenides where maintaining a reducing environment is critical. mdpi.com

Furthermore, SmSO₄ can act as a direct source for doping Sm²⁺ ions into various host lattices to create new phosphors, optical materials, or materials with unique magnetic properties. The ability to directly introduce the optically active Sm²⁺ ion without requiring an in-situ reduction step could simplify synthesis pathways and provide better control over the final material's properties.

Q & A

Basic Research Questions

Q. What standard methods are recommended for synthesizing samarium(II) sulfate salts in laboratory settings?

  • Methodology : Samarium(II) sulfate synthesis typically involves reducing samarium(III) precursors (e.g., SmCl₃) in acidic media under inert atmospheres (e.g., argon) to stabilize the +2 oxidation state. A two-step process is advised:

Reduction : Use reducing agents like sodium amalgam or electrolytic reduction in sulfuric acid.

Precipitation : Adjust pH to isolate the product, ensuring minimal exposure to oxygen.

  • Validation : Confirm the oxidation state via iodometric titration or UV-Vis spectroscopy. Reference qualitative analysis protocols for sulfates (e.g., precipitation with Ba²⁺) .
  • Note : Samarium(II) salts are prone to oxidation; synthesis requires rigorous oxygen-free conditions .

Q. How can researchers verify the purity and composition of synthesized samarium(II) sulfate?

  • Analytical Workflow :

Elemental Analysis : Combustion analysis for C, H, N; ICP-OES for Sm and S.

Sulfate Confirmation : Gravimetric analysis via BaSO₄ precipitation (post-acidification) .

Oxidation State : Electron paramagnetic resonance (EPR) spectroscopy to detect Sm²⁺ paramagnetism.

  • Contamination Control : Monitor for Sm³⁺ impurities using X-ray photoelectron spectroscopy (XPS) .

Advanced Research Questions

Q. What strategies stabilize samarium(II) sulfate salts against oxidation during kinetic studies?

  • Stabilization Techniques :

  • Inert Matrices : Encapsulate samples in paraffin or epoxy resins.
  • Low-Temperature Storage : Maintain at –80°C under argon.
  • Ligand Engineering : Introduce sterically hindered ligands (e.g., crown ethers) to shield Sm²⁺.
    • Experimental Design : Use Schlenk lines for synthesis and gloveboxes for handling. Validate stability via periodic EPR checks .

Q. How can computational modeling predict the reactivity of samarium(II) sulfate in aqueous systems?

  • Approach :

DFT Calculations : Model electron transfer pathways to predict redox behavior.

Solvation Dynamics : Use molecular dynamics simulations to study hydrolysis trends.

  • Validation : Cross-reference computational results with cyclic voltammetry data to assess redox potentials .

Q. How should researchers resolve discrepancies in reported crystallographic data for samarium(II) sulfate compounds?

  • Resolution Protocol :

Multi-Technique Validation : Combine single-crystal XRD, neutron diffraction, and EXAFS to refine structural parameters.

Data Reproducibility : Replicate synthesis under standardized conditions (pH, temperature, reductant concentration).

  • Case Study : Contrast Sm(II) sulfate’s lattice parameters with Sm(III) analogs (e.g., Sm₂(SO₄)₃·8H₂O) to identify oxidation-state-dependent distortions .

Methodological Challenges & Solutions

Q. What are the limitations of using samarium(II) sulfate in high-temperature catalytic applications?

  • Challenge : Thermal decomposition above 200°C, leading to Sm³⁺ and SO₃ release.
  • Mitigation :

  • Doping : Incorporate thermal stabilizers (e.g., Al₂O₃ matrices).
  • In Situ Characterization : Use thermogravimetric analysis (TGA) coupled with mass spectrometry to track decomposition pathways .

Q. How can spectroscopic methods differentiate samarium(II) sulfate from samarium(III) sulfate hydrates?

  • Key Techniques :

  • UV-Vis/NIR Spectroscopy : Sm²⁺ exhibits distinct f-f transitions (e.g., peaks at 400–500 nm).
  • Mössbauer Spectroscopy : Probe hyperfine splitting patterns unique to Sm²⁺.
    • Reference Data : Compare with Sm₂(SO₄)₃·8H₂O spectra (CAS 13465-58-2) to identify Sm³⁺ contamination .

Safety & Handling

Q. What safety protocols are critical when handling samarium(II) sulfate in redox-sensitive experiments?

  • Guidelines :

  • Personal Protection : Use gloveboxes with O₂ sensors; wear neoprene gloves and face shields.
  • Waste Management : Quench residual Sm²⁺ with dilute HNO₃ before disposal.
    • Emergency Protocols : Immediate decontamination with 5% NaHCO₃ for acid exposure .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.